molecular formula C19H21N7O3S B2602918 Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868969-53-3

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2602918
CAS No.: 868969-53-3
M. Wt: 427.48
InChI Key: RBLPXKNLKJQQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3. The molecule is further functionalized with a thioacetyl linker bridging the triazolopyridazine moiety to a piperazine ring, which is esterified at the 1-position with an ethyl carboxylate group.

Key structural attributes:

  • Triazolopyridazine core: Imparts rigidity and electronic diversity, enhancing binding affinity to biological targets.
  • Thioacetyl linker: Provides conformational flexibility and influences metabolic stability.
  • Piperazine-ethyl carboxylate: Enhances water solubility and serves as a common pharmacophore in CNS-active drugs.

Properties

IUPAC Name

ethyl 4-[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-11-9-24(10-12-25)17(27)13-30-16-4-3-15-21-22-18(26(15)23-16)14-5-7-20-8-6-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLPXKNLKJQQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridazines and features a unique structure that contributes to its biological activities. Its IUPAC name is ethyl 4-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate. The chemical formula is C21H18N6O3SC_{21}H_{18}N_6O_3S, and it has a molecular weight of 430.47 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it interacts with the active sites of key kinases, such as c-Met and Pim-1, leading to the disruption of cellular processes critical for tumor growth and survival. This inhibition can result in cell cycle arrest and increased apoptosis in cancer cells.

In Vitro Studies

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (μM) Effect
MCF-70.15Significant antiproliferative effect
A5490.83Moderate cytotoxicity
HeLa2.85Cytotoxicity observed

In a study involving the NCI 60-panel cell line, the compound demonstrated notable cytotoxic effects with a mean growth inhibition percentage (GI%) indicating its potential as an anticancer agent .

Cell Cycle Analysis

Further investigations revealed that treatment with the compound led to cell cycle arrest in the S phase for MCF-7 cells, promoting apoptosis significantly more than controls. This was evidenced by increased levels of caspase activity and alterations in key signaling pathways such as PI3K-Akt .

Enzyme Inhibition

The compound has been shown to act as a dual inhibitor of c-Met and Pim-1 kinases:

Enzyme IC50 (μM) Inhibition Type
c-Met0.163Competitive inhibition
Pim-10.283Competitive inhibition

These findings suggest that this compound could be developed into a therapeutic agent targeting these pathways in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens. Preliminary studies indicate that it may inhibit bacterial growth through mechanisms similar to those observed in its anticancer activity, potentially involving enzyme inhibition .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of triazolopyridazines and features a unique combination of functionalities that contribute to its biological activities. The synthesis typically involves several key steps:

  • Formation of Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
  • Thioether Formation : The core is reacted with thiol-containing compounds to introduce the thioether linkage.
  • Amidation : The final step involves amidation with ethyl 4-aminobenzoate under mild conditions.

Anticancer Properties

Research indicates that Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)3.5
HeLa (Cervical)4.2

The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have highlighted its efficacy against various bacterial strains, suggesting it could serve as a potential antibiotic agent. For instance, derivatives of similar triazole compounds have displayed broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular processes and is particularly relevant in the context of cancer treatment .

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison using data from the provided evidence:

Structural Analogues with Triazole-Containing Cores
Compound Name Core Structure Key Substituents/Linkers Synthetic Route Highlights Reference
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate (Target) [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-4-yl, thioacetyl, piperazine-ethyl ester Not explicitly detailed in evidence
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, ethyl, hydroxy Multi-step heterocyclic condensation
Ethyl 5-azido-1H-pyrazole-4-carboxylate Pyrazole Azido, ethyl carboxylate Azide addition to triazenyl precursors

Key Observations :

  • The target compound’s triazolopyridazine core distinguishes it from thiazolo-triazole () and pyrazole () analogs, likely affecting electronic properties and target selectivity.
  • The thioacetyl linker in the target compound contrasts with the methyl-fluorophenyl group in ’s compound, which may reduce steric hindrance and improve binding pocket compatibility .
  • Synthetic complexity : highlights azide-based click chemistry for pyrazole derivatives, whereas the target compound’s synthesis likely involves cyclocondensation of pyridazine precursors with triazole-forming reagents (inferred from ) .
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Inferred) Ethyl 5-azido-1H-pyrazole-4-carboxylate Ethyl 4-[(2-ethyl-6-hydroxy...)piperazinecarboxylate
Molecular Weight (g/mol) ~488 (calculated) 181.06 ~550 (estimated)
LogP (Predicted) ~2.1 (moderate lipophilicity) 1.2 ~3.5 (higher lipophilicity due to fluorophenyl)
Solubility Moderate (piperazine enhances H2O) Low (azido group reduces polarity) Low (hydroxy and fluorophenyl balance)
Metabolic Stability Likely moderate (thioether oxidation) High (azide stability) Low (hydroxy group susceptible to conjugation)

Key Insights :

  • The target compound’s piperazine-ethyl carboxylate likely improves aqueous solubility compared to ’s azido-pyrazole derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.